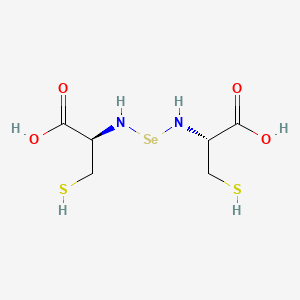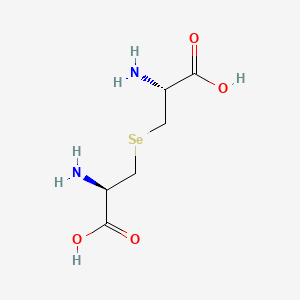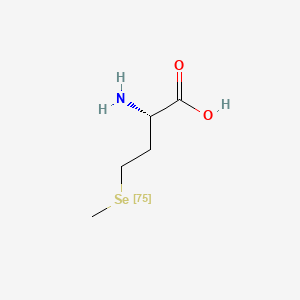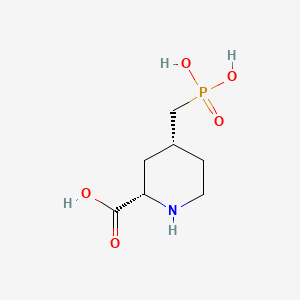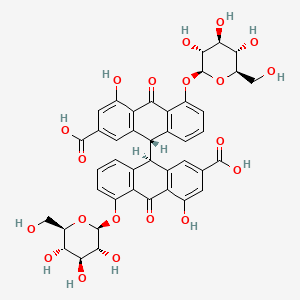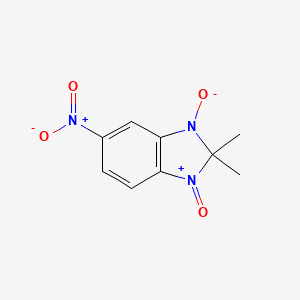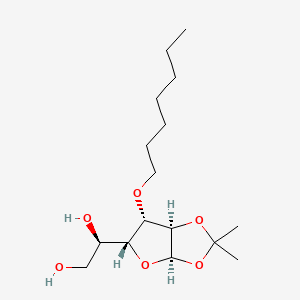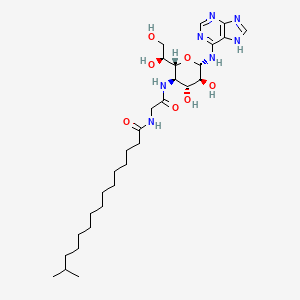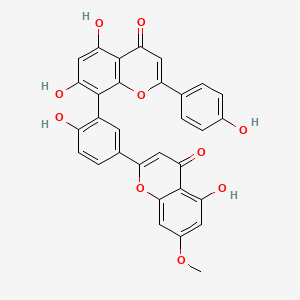
S-ジクロフェナク
概要
説明
科学的研究の応用
ATB-337 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of hydrogen sulfide release in various chemical reactions.
Biology: Investigated for its role in modulating biological processes such as inflammation and cell signaling.
Industry: Used in the development of new anti-inflammatory drugs with improved safety profiles.
作用機序
ATB-337は、硫化水素の放出を通じて効果を発揮し、硫化水素は、いくつかの細胞保護作用と抗炎症作用を持っています . 硫化水素は、血管内皮への白血球の付着と炎症部位への白血球の遊走を阻害します . また、炎症反応に関与する酵素であるシクロオキシゲナーゼ-2の活性を抑制します . 関与する分子標的と経路には、核因子κBやミトゲン活性化プロテインキナーゼなどのシグナル伝達経路の調節が含まれます .
類似化合物の比較
類似化合物
ジクロフェナク: ATB-337分子の一部である非ステロイド系抗炎症薬です.
ATB-346: もう1つの硫化水素放出非ステロイド系抗炎症薬です.
一酸化窒素放出非ステロイド系抗炎症薬: 細胞保護効果を提供するために一酸化窒素を放出する化合物です.
ATB-337の独自性
ATB-337は、硫化水素を放出する能力がユニークであり、従来の非ステロイド系抗炎症薬と比較して、追加の細胞保護作用と抗炎症作用を提供します . これにより、胃腸へのダメージが軽減され、安全性のプロファイルが向上します .
生化学分析
Biochemical Properties
S-Diclofenac plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect liver histology and protein expression levels . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
S-Diclofenac has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to cause alterations in hepatocytes .
Molecular Mechanism
The molecular mechanism of S-Diclofenac involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its pharmacological and potentially toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Diclofenac change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of S-Diclofenac vary with different dosages in animal models. For instance, studies have shown that co-administration of S-Diclofenac with certain bacteria strains can lead to significant alterations in liver histology and protein expression levels .
Metabolic Pathways
S-Diclofenac is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
S-Diclofenac is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
ATB-337の合成は、2-[(2,6-ジクロロフェニル)アミノ]ベンゼン酢酸と4-(3-チオキソ-3H-1,2-ジチオール-5-イル)フェノールのエステル化を伴います . 反応には通常、ジシクロヘキシルカルボジイミドなどのカップリング剤を、4-ジメチルアミノピリジンなどの触媒の存在下で使用します . 反応は、無水条件下で制御された温度で行われ、高収率と高純度が確保されます .
工業的生産方法
ATB-337の工業的生産は、同様の合成経路に従いますが、より大規模で行われます. プロセスには、工業グレードの試薬と溶媒が使用され、反応条件を厳密に管理することで、一貫性と品質が確保されます . 最終生成物は、再結晶やクロマトグラフィーなどの手法で精製され、所望の純度レベルが達成されます .
化学反応の分析
反応の種類
ATB-337は、以下を含む様々な化学反応を起こします。
一般的な試薬と条件
生成される主要な生成物
酸化: スルホキシドとスルホン.
還元: チオールと還元された硫黄種.
置換: 様々な置換エステルとアミド.
科学研究への応用
ATB-337は、幅広い科学研究への応用があります。
類似化合物との比較
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug that is part of the ATB-337 molecule.
ATB-346: Another hydrogen sulfide-releasing nonsteroidal anti-inflammatory drug.
Nitric oxide-releasing nonsteroidal anti-inflammatory drugs: Compounds that release nitric oxide to provide cytoprotective effects.
Uniqueness of ATB-337
ATB-337 is unique in its ability to release hydrogen sulfide, which provides additional cytoprotective and anti-inflammatory effects compared to traditional nonsteroidal anti-inflammatory drugs . This results in reduced gastrointestinal damage and improved safety profiles .
特性
IUPAC Name |
[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO2S3/c24-17-5-3-6-18(25)23(17)26-19-7-2-1-4-15(19)12-21(27)28-16-10-8-14(9-11-16)20-13-22(29)31-30-20/h1-11,13,26H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDUXOHVEZVAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)NC4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318005 | |
| Record name | S-Diclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912758-00-0 | |
| Record name | S-Diclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912758-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Diclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912758000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Diclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
